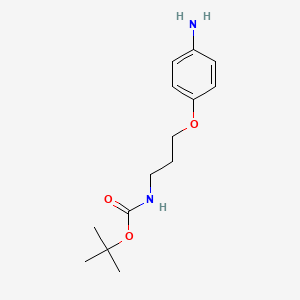

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate: is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminophenoxy group, and a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-aminophenoxy)propyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates with different functional groups.

科学的研究の応用

Pharmaceutical Applications

Synthetic Intermediate for Drug Development

One of the primary applications of tert-butyl (3-(4-aminophenoxy)propyl)carbamate is as a synthetic intermediate in the development of pharmaceuticals. Specifically, it has been identified as a precursor in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound facilitates the formation of key intermediates that are crucial for the effective synthesis of lacosamide, thereby enhancing the efficiency and yield of the drug production process .

Mechanism of Action

Lacosamide acts on voltage-gated sodium channels, stabilizing them in their inactive state, which is essential for controlling neuronal excitability. The use of this compound in synthesizing lacosamide allows for the creation of compounds that can modulate these channels effectively, offering potential therapeutic benefits in managing seizure disorders .

Chemical Properties and Structure

Molecular Characteristics

The molecular formula for this compound is C₁₄H₂₂N₂O₂, with a molecular weight of approximately 250.34 g/mol. Its structure includes a tert-butyl group attached to a carbamate moiety and a propyl chain linked to an aminophenoxy group, which contributes to its reactivity and utility in chemical synthesis .

Physical Properties

- Boiling Point: Not specified

- Solubility: High solubility in organic solvents

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Research Findings and Case Studies

Case Study: Synthesis Optimization

In a study aimed at optimizing the synthesis of lacosamide derivatives using this compound, researchers reported an improved yield of 81.6% when employing specific reaction conditions involving phase-transfer catalysis. This method significantly reduced reaction time and enhanced product purity compared to traditional synthesis routes .

Experimental Methodology

The synthesis typically involves:

- Reacting tert-butyl carbamate with appropriate amines under controlled conditions.

- Utilizing solvents like ethyl acetate to facilitate the reaction.

- Employing catalysts such as tetrabutylammonium bromide to enhance reaction efficiency .

Potential Future Applications

Bioconjugation Techniques

Given its functional groups, this compound may also find applications in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules for drug delivery systems or diagnostic purposes.

Development of New Therapeutics

The ongoing research into its derivatives could lead to the discovery of new therapeutic agents targeting various diseases beyond epilepsy, including pain management and neurodegenerative disorders.

作用機序

The mechanism of action of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate involves its interaction with specific molecular targets. The aminophenoxy group allows the compound to bind to certain enzymes or receptors, modulating their activity. The propyl chain and tert-butyl group contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

tert-Butyl (3-(methylamino)propyl)carbamate: Similar structure but with a methylamino group instead of an aminophenoxy group.

tert-Butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate: Contains an additional tert-butoxycarbonyl group.

4-(Boc-amino)butyl bromide: Similar in having a tert-butyl carbamate group but with a bromobutyl chain.

Uniqueness: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is unique due to the presence of the aminophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

生物活性

Tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl carbamate group linked to a propyl chain, which is further connected to a phenoxy group substituted with an amino group. Its unique structure suggests various applications in drug development and biological studies.

The molecular formula for this compound is C13H18N2O3, with a molecular weight of 250.29 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group on the phenoxy ring may enhance its interaction with various receptors and enzymes, potentially leading to modulation of biological pathways. The mechanism includes:

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.

- Receptor Interaction : The compound could bind to specific receptors, influencing cellular signaling cascades.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress in neurons | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Detailed Findings

- Anticancer Studies : A study evaluated the effect of this compound on human lung cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer properties. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

- Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect astrocyte cells from amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. The treatment resulted in increased cell viability and reduced levels of pro-inflammatory cytokines, indicating a potential for therapeutic application in neurodegenerative conditions.

- Enzyme Interaction : Further research indicated that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer and neuroprotective effects.

特性

IUPAC Name |

tert-butyl N-[3-(4-aminophenoxy)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGTWZWYMNBHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。